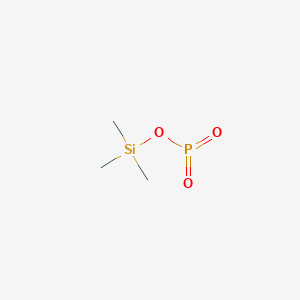
Trimethylsilyl polyphosphate
Cat. No. B1591196
Key on ui cas rn:
40623-46-9
M. Wt: 152.16 g/mol
InChI Key: YSVQLWJDHYBITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709503B2
Procedure details


A stock solution of trimethylsilyl polyphosphate (prepared according to Yokoyama, Masataka; Yoshida, Sayaka; Imamoto, Tsuneo. Synthesis, 1982, 7, 591-592) was prepared by combining P2O5 (10 g) and hexamethyldisiloxane (25 ml) in anhydrous toluene (50 ml) and heating the mixture at 80° C. until it became a clear solution (about 45 minutes). 2-Chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyrimidine-4-carboxamide (Example 37, 2.1 g, 4.8 mmol) was treated with trimethylsilyl polyphosphate (80 ml), and the reaction was heated at 80° C. for 5 h, after which the reaction was about 50% complete. No further reaction was apparent after adding more trimethylsilyl polyphosphate and letting the reaction stir an additional 2.5 days. Upon cooling to room temperature, the reaction was concentrated under reduced pressure until most of the solvent was removed. The remaining liquid was triturated with EtOAc and water to form a brown precipitate, which was mostly the amide precursor. The mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound as a yellow solid. About 20 mg was purified by preparatory HPLC, using a gradient of 35-75% acetonitrile/water (0.1% TFA), while the rest was carried on without further purification.


Name
2-Chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyrimidine-4-carboxamide
Quantity
2.1 g
Type
reactant
Reaction Step Three



[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
Identifiers


|
REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si](C)(C)O[Si](C)(C)C.[Cl:24][C:25]1[N:30]=[C:29]([C:31]([NH2:33])=O)[CH:28]=[C:27]([N:34]2[CH2:39][CH2:38][CH:37]([NH:40][C:41]([C:43]3[NH:44][C:45]([CH3:50])=[C:46]([Cl:49])[C:47]=3[Cl:48])=[O:42])[CH2:36][CH2:35]2)[N:26]=1.[CH3:51][Si:52]([O:55][P:56](=[O:58])=[O:57])([CH3:54])[CH3:53]>C1(C)C=CC=CC=1>[CH3:51][Si:52]([O:55][P:56](=[O:58])=[O:57])([CH3:54])[CH3:53].[Cl:48][C:47]1[C:46]([Cl:49])=[C:45]([CH3:50])[NH:44][C:43]=1[C:41]([NH:40][CH:37]1[CH2:38][CH2:39][N:34]([C:27]2[CH:28]=[C:29]([C:31]#[N:33])[N:30]=[C:25]([Cl:24])[N:26]=2)[CH2:35][CH2:36]1)=[O:42]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](O[Si](C)(C)C)(C)C
|
Step Three
|
Name
|
2-Chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyrimidine-4-carboxamide
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)N)N1CCC(CC1)NC(=O)C=1NC(=C(C1Cl)Cl)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)OP(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)OP(=O)=O
|
Step Five
[Compound]
|
Name
|
amide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir an additional 2.5 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a clear solution (about 45 minutes)
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated at 80° C. for 5 h
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
No further reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction was concentrated under reduced pressure until most of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining liquid was triturated with EtOAc and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a brown precipitate, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2.5 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C)(C)OP(=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)NC1CCN(CC1)C1=NC(=NC(=C1)C#N)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
